molecular formula C18H17ClN2O4 B14937944 1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14937944
M. Wt: 360.8 g/mol
InChI Key: YAJURMUXPRLNBJ-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a chloro-methoxyphenyl group and a hydroxyphenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent substitutions. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the chloro and methoxy groups on the phenyl ring, followed by the attachment of the hydroxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Processing: Utilizing reactors to carry out the synthesis in controlled environments.

    Continuous Flow Synthesis: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring, along with the hydroxyphenyl substitution, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17ClN2O4/c1-25-16-7-2-12(19)9-15(16)21-10-11(8-17(21)23)18(24)20-13-3-5-14(22)6-4-13/h2-7,9,11,22H,8,10H2,1H3,(H,20,24)

InChI Key

YAJURMUXPRLNBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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